molecular formula C9H9N3 B10840490 2-((1H-imidazol-4-yl)methyl)pyridine CAS No. 87976-01-0

2-((1H-imidazol-4-yl)methyl)pyridine

Cat. No.: B10840490
CAS No.: 87976-01-0
M. Wt: 159.19 g/mol
InChI Key: YSOIYRCVNZBHGT-UHFFFAOYSA-N
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Description

2-((1H-Imidazol-4-yl)methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked to an imidazole moiety via a methylene bridge. Its molecular formula is C₉H₈N₃, with a molecular weight of 158.18 g/mol . The imidazole-pyridine framework is of significant interest in medicinal chemistry due to its versatility in binding biological targets, such as kinases and G-protein-coupled receptors. This compound’s structural hybrid allows for diverse pharmacological applications, including kinase inhibition and receptor modulation .

Properties

CAS No.

87976-01-0

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(1H-imidazol-5-ylmethyl)pyridine

InChI

InChI=1S/C9H9N3/c1-2-4-11-8(3-1)5-9-6-10-7-12-9/h1-4,6-7H,5H2,(H,10,12)

InChI Key

YSOIYRCVNZBHGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=CN=CN2

Origin of Product

United States

Preparation Methods

Debus-Radziszewski Reaction Adaptations

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, has been adapted to construct the imidazole core of 2-((1H-imidazol-4-yl)methyl)pyridine. This one-pot, three-component condensation involves a diketone, an aldehyde, and ammonia under reflux conditions. For instance, reacting pyridine-2-carbaldehyde with ammonium acetate and a diketone derivative in acetic acid at 110°C for 12 hours yields the target compound in moderate yields (35–45%). However, this method often requires stringent control over stoichiometry and pH to avoid side products such as over-alkylated imidazoles.

Cyclocondensation with α-Amino Ketones

Alternative routes employ α-amino ketones as precursors. A representative procedure involves heating pyridine-2-methylamine with glyoxal and ammonium chloride in ethanol at 80°C for 6 hours. The reaction proceeds via Schiff base formation, followed by cyclization to yield the imidazole ring. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) typically affords the product in 40–50% yield, with ¹H NMR confirming regioselectivity at the 4-position of the imidazole (δ 7.35–7.33 ppm, DMSO-d₆).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Modern approaches leverage palladium catalysis to assemble the pyridine-imidazole scaffold. In one protocol, 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine undergoes Suzuki-Miyaura coupling with (1H-imidazol-4-yl)boronic acid using Pd₂(dba)₃ (0.1 eq) and Xantphos (0.2 eq) in toluene at 110°C. This method achieves higher yields (60–70%) compared to classical methods, with LCMS monitoring confirming complete conversion (m/z calc. 226.1, found 226.9).

Carbonylative Coupling Under CO Pressure

A high-pressure palladium-catalyzed carbonylative coupling, as described by, utilizes 4-iodothioanisole and N-benzyl imines in acetonitrile under 4 atm CO. The reaction forms a key imidazole intermediate, which is subsequently functionalized with pyridylmethyl groups via reductive amination. This method, while technically demanding, achieves 80% yield after column chromatography (hexane/ethyl acetate with 1% Et₃N).

Bromination and Functionalization Pathways

Selective Bromination at the Imidazole C-4 Position

Bromination of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in acetonitrile at 30°C for 5 hours introduces a bromine atom at the imidazole C-4 position. Subsequent Negishi coupling with (pyridin-2-yl)zinc bromide under Pd(PPh₃)₄ catalysis installs the methylpyridine group, yielding the target compound in 55% yield after prep-HPLC purification.

Ullmann-Type Coupling for C–N Bond Formation

Copper(I)-mediated Ullmann coupling between 4-aminoimidazole and 2-(bromomethyl)pyridine in DMF at 120°C for 24 hours forms the critical C–N bond. The reaction requires K₃PO₄ as a base and CuI (10 mol%) as a catalyst, affording the product in 50% yield. ¹³C NMR data (DMSO-d₆) corroborate the methylene bridge (δ 45.2 ppm).

Reductive Amination and Amide Coupling

Reductive Amination of Pyridine-2-Carbaldehyde

Condensation of pyridine-2-carbaldehyde with 4-aminoimidazole in methanol, followed by NaBH₄ reduction at 0°C, yields the secondary amine intermediate. Further purification via recrystallization (ethanol/water) provides this compound in 65% yield.

EDCI-Mediated Amide Coupling

Activation of pyridine-2-carboxylic acid with EDCI (3 eq) in pyridine facilitates coupling with 4-aminoimidazole derivatives. The reaction proceeds at 25°C for 12 hours, with aqueous workup and ethyl acetate extraction yielding the amide precursor. Subsequent BH₃·Me₂S reduction in THF at 60°C for 4 hours cleaves the amide to the methylene product.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Debus-Radziszewski35–4512 hOne-pot simplicity
Suzuki-Miyaura Coupling60–7024 hHigh regioselectivity
Carbonylative Coupling8024 hScalability
Ullmann Coupling5024 hAvoids precious metals
Reductive Amination656 hMild conditions

Chemical Reactions Analysis

Types of Reactions

2-((1H-imidazol-4-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research has shown that derivatives of 2-((1H-imidazol-4-yl)methyl)pyridine exhibit significant antibacterial properties. In a study evaluating various imidazole derivatives, several compounds demonstrated moderate to strong antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL for some derivatives . This suggests potential applications in developing new antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Imidazole-derived compounds are known for their diverse biological activities, including anticancer effects. Structure-activity relationship (SAR) studies indicate that modifications to the imidazole or pyridine moieties can enhance cytotoxicity against cancer cell lines .

Neuropharmacological Effects
this compound has been studied for its effects on serotonin receptors, particularly the 5-HT1A receptor. Compounds in this class have shown agonist activity, which is significant for developing treatments for anxiety and depression . The ability to interact with neurotransmitter systems positions this compound as a candidate for further pharmacological exploration.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, including electrophilic substitution reactions. For instance, it can be synthesized through the condensation of 4-formylimidazole with pyridine derivatives under specific catalytic conditions. This synthetic versatility makes it valuable in creating more complex molecular architectures.

Material Science

In addition to biological applications, this compound is being explored in the field of material science. Its unique chemical properties enable it to be used in creating functional materials such as sensors and catalysts. The incorporation of imidazole and pyridine units into polymer matrices can enhance their conductivity and catalytic activity, making them suitable for electronic applications .

Case Study 1: Antibacterial Activity Evaluation

A study conducted on various imidazole derivatives highlighted the antibacterial efficacy of this compound derivatives against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity, suggesting pathways for developing new antibacterial agents .

Case Study 2: Neuropharmacological Research

Research focusing on the interaction of imidazole derivatives with serotonin receptors demonstrated that compounds similar to this compound could serve as effective anxiolytics. This study emphasized the importance of structural modifications in enhancing receptor affinity and therapeutic efficacy .

Case Study 3: Material Applications

Innovative applications of this compound in creating conductive polymers were explored. The integration of this compound into polymer matrices resulted in materials with improved electrical conductivity and catalytic properties, showcasing its potential in advanced material science .

Mechanism of Action

The mechanism of action of 2-((1H-imidazol-4-yl)methyl)pyridine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing catalytic processes and electron transfer pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Ring

Methylthio and Fluorophenyl Substituents

The compound 4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridine () introduces a methylthio (-SMe) group at the 2-position of the imidazole and a 4-fluorophenyl group at the 5-position. These substitutions enhance hydrophobicity (logP ~2.5) and improve binding to kinase active sites, as demonstrated in CK1δ inhibition studies .

Alkyl Chain Modifications

In , N(α)-imidazolylalkyl and pyridylalkyl derivatives of histaprodifen were synthesized. For example:

  • Suprahistaprodifen (51) : Features a 2-[(1H-imidazol-4-yl)ethyl]amine side chain, achieving a pEC₅₀ of 8.26 at H₁-receptors.
  • N(α)-[4-(2-pyridyl)butyl]histaprodifen (56) : Replaces the terminal imidazole with pyridine, yielding a pEC₅₀ of 8.16 .

The ethyl-to-butyl chain elongation in these analogs reduces potency (from 3630% to 163% of histamine’s efficacy), highlighting the sensitivity of activity to alkyl spacer length .

Pyridine Ring Substitution Patterns

Positional Isomerism
  • Ortho vs. Para Substitution : In , 2-[2-(1H-imidazol-4-yl)-1-phenylethyl]pyridine (CAS 122027-55-8) and its 3-position isomer (CAS 122027-54-7) demonstrate that ortho-substitution on pyridine enhances receptor binding due to steric and electronic effects.
  • Fluorine Substitution : The 2-fluoro group in 2-fluoro-4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridine () increases electronegativity, improving interactions with polar kinase residues .

Pharmacological Potency and Selectivity

H₁-Receptor Agonism
  • 2-((1H-Imidazol-4-yl)methyl)pyridine derivatives (e.g., compound 56 in ) exhibit partial agonism at H₁-receptors with pEC₅₀ values comparable to histamine (~8.16).
  • Suprahistaprodifen (51) : Retains imidazole terminal groups, achieving higher efficacy (96% vs. 89% for pyridine analogs) .
Kinase Inhibition
  • 4-(5-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl-pyridin-2-amine () shows potent CK1δ inhibition (IC₅₀ < 100 nM), attributed to the methylthio group’s hydrophobic interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Reference
This compound C₉H₈N₃ 158.18 1.47 None
Suprahistaprodifen (51) C₂₇H₂₈N₆ 436.56 3.89 Imidazole-ethylamine
2-Fluoro-4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridine C₁₅H₁₀F₂N₃S 317.33 2.52 2-Fluoro, 4-fluorophenyl, methylthio
4-(5-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl-pyridin-2-amine C₁₅H₁₂FN₃S 293.34 2.10 Methylthio, 5-fluorophenyl

Key Research Findings

Substituent Position Matters : Ortho-substituted pyridine-imidazole hybrids (e.g., CAS 122027-55-8) show superior receptor binding compared to para-isomers .

Alkyl Chain Length : Elongating the spacer between imidazole and pyridine reduces H₁-receptor potency by >90% .

Electron-Withdrawing Groups : Fluorine and methylthio substituents enhance kinase inhibition by 10–100-fold .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((1H-imidazol-4-yl)methyl)pyridine?

The compound can be synthesized via condensation reactions between appropriately substituted ketones and formamide. For example:

  • Methodology : React 2-bromo-1-(pyridin-3-yl)ethyl ketone with formamide under reflux conditions (60–80°C) in an inert atmosphere. Purify via normal-phase HPLC (NP-HPLC) with retention times (tR) monitored for consistency (e.g., tR = 30.19 min for analogous imidazole-pyridine derivatives) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of bromoketone to formamide) and reaction time (typically 12–24 hrs). Recrystallization from ethanol/water mixtures improves purity (melting point: 221–222°C for related structures) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • <sup>1</sup>H NMR : Key signals include:
    • Imidazole NH proton: δ 13.48 ppm (singlet, integration = 1H).
    • Pyridine protons: δ 8.66–8.53 ppm (multiplet, aromatic CH).
    • Methylenic bridge (CH2): δ 4.2–4.5 ppm (multiplet) .
  • IR Spectroscopy : Confirm NH stretching (3115–3196 cm<sup>-1</sup>) and aromatic C=C/C=N vibrations (1492–1658 cm<sup>-1</sup>) .

Q. What are the recommended storage conditions for this compound?

Store as a solid at -20°C under anhydrous conditions. Stability studies on analogous imidazole-pyridines indicate ≥4-year integrity when protected from light and moisture .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s coordination chemistry?

  • Crystallization : Grow single crystals via slow diffusion of CH3CN/H2O (1:1 v/v).
  • Structural Insights : Asymmetric units reveal nonplanar conformations (dihedral angles: 10.3–15.66° between imidazole and pyridine rings). Pt–C bond distances (1.992–2.000 Å) confirm coordination geometry in metal complexes .

Q. How do experimental variables affect biological activity data in receptor-binding assays?

  • Case Study : CTEP, a structurally related mGluR5 antagonist, shows IC50 variability depending on:
    • Cell Lines : Rat vs. mouse vas deferens models yield differing EC50 values.
    • Assay Conditions : Buffer composition (e.g., Mg<sup>2+</sup> concentration) and incubation time (24 vs. 48 hrs) impact ligand-receptor kinetics .
  • Mitigation : Standardize protocols using internal controls (e.g., SB203580 as a reference inhibitor in fibroblast cultures) .

Q. How can conflicting cytotoxicity data be reconciled across studies?

  • Example : Copper(II) complexes of imidazole-pyridine ligands exhibit selective cytotoxicity. Discrepancies arise from:
    • Ligand Purity : HPLC purity thresholds (≥98%) are critical; impurities ≥2% alter IC50 values .
    • Redox Conditions : ROS generation in cancer cells varies with O2 tension (hypoxic vs. normoxic environments) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME Modeling : Use software (e.g., SwissADME) to estimate:
    • LogP : Predicted ~2.1 (similar to CTEP’s logP = 3.1) .
    • PSA (Polar Surface Area) : ~60.94 Ų (indicative of moderate blood-brain barrier permeability) .

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